N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide
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Overview
Description
N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms at positions 1 and 2, and a phenyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of N-methylacetamide with 1-phenyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which is essential for optimizing yield and purity. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- N-Methyl-1-(2-quinoxalinyl)methanamine oxalate
- N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate .
Uniqueness
N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62399-99-9 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-methyl-N-(1-phenylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C12H13N3O/c1-10(16)14(2)12-8-9-15(13-12)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
QOOKVXXQODIVHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=NN(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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